5-(3,4-dichlorophenyl)-N-methyl-2-thiophenecarboxamide

Description

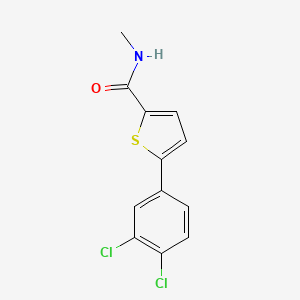

Chemical Structure:

5-(3,4-Dichlorophenyl)-N-methyl-2-thiophenecarboxamide is a heterocyclic compound featuring a thiophene ring substituted at the 5-position with a 3,4-dichlorophenyl group. The 2-position of the thiophene is functionalized with a methyl-substituted carboxamide group.

Molecular Formula: C₁₂H₁₀Cl₂NOS (calculated molecular weight: 286.2 g/mol).

Properties

IUPAC Name |

5-(3,4-dichlorophenyl)-N-methylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NOS/c1-15-12(16)11-5-4-10(17-11)7-2-3-8(13)9(14)6-7/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDAKRSQXVSZQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(S1)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-N-methyl-2-thiophenecarboxamide typically involves the reaction of 3,4-dichloroaniline with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then treated with methylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorophenyl)-N-methyl-2-thiophenecarboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol or thioether.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents such as bromine or chlorinating agents are employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

5-(3,4-Dichlorophenyl)-N-methyl-2-thiophenecarboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-N-methyl-2-thiophenecarboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The compound may also interact with cellular pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

Table 1: Key Structural Comparisons

Key Observations:

Core Ring Variations :

- The target compound uses a thiophene ring, which is more aromatic and electron-rich than the furan in (oxygen vs. sulfur). Furan’s lower aromaticity may reduce metabolic stability but enhance reactivity in electrophilic substitutions.

- The thiadiazole ring in introduces two nitrogen atoms, creating an electron-deficient system. This could improve binding to polar protein pockets but may reduce solubility.

Substituent Complexity: The compound in has a tetrahydrothiophene sulfone and furan-methyl group, significantly increasing steric bulk and molecular weight. The 2-methylbenzamide group in introduces a rigid aromatic substituent, which may enhance π-π stacking interactions but reduce conformational flexibility compared to the target compound’s N-methyl carboxamide.

Lipophilicity and Bioavailability :

- The target compound’s molecular weight (286.2 g/mol) falls within the ideal range for oral bioavailability (<500 g/mol), whereas (470.4 g/mol) may face challenges in permeability or solubility.

- The dichlorophenyl group, common to all three compounds, contributes to lipophilicity, but the additional polar groups in (sulfone) and (thiadiazole) may counterbalance this effect.

Biological Activity

5-(3,4-Dichlorophenyl)-N-methyl-2-thiophenecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and related research findings.

The compound is synthesized through the reaction of 3,4-dichloroaniline with thiophene-2-carboxylic acid chloride in the presence of a base like triethylamine. The process is carried out under anhydrous conditions to prevent hydrolysis, followed by treatment with methylamine to yield the final product.

Target Interactions

This compound may interact with various molecular targets, particularly enzymes and receptors. Similar compounds have been noted for their ability to inhibit specific biochemical pathways, such as photosynthesis in plants.

Biochemical Pathways

The compound's biological activity can be attributed to its structural components. The dichlorophenyl moiety is known to influence interactions with biological targets, potentially modulating enzyme activity or receptor signaling pathways.

Antimicrobial and Anticancer Properties

Research indicates that compounds with similar structures exhibit antimicrobial and anticancer activities. For instance, derivatives containing the thiophene ring have shown promise in inhibiting cancer cell proliferation and exhibiting selective toxicity against various pathogens .

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that a related compound exhibited significant cytotoxicity against cancer cell lines, suggesting that this compound could have similar effects. The mechanism involved the induction of apoptosis in cancer cells through modulation of key signaling pathways .

- Antimicrobial Effects : Another investigation highlighted the potential of thiophene derivatives in combating bacterial infections. The compound was found effective against several strains of bacteria, indicating its utility as a lead compound for developing new antibiotics.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer |

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | Similar structure | Anticancer |

| 5-(3,5-Dinitrophenyl)-1,3,4-thiadiazole | Contains thiadiazole | Antimicrobial |

Environmental Influence on Activity

The efficacy of this compound can be influenced by environmental factors such as pH and temperature. These factors can affect the compound's stability and interaction with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.